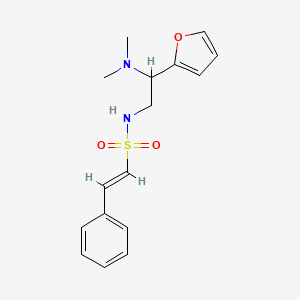
(E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide, also known as DMTFEN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biomedical applications. DMTFEN is a sulfonamide derivative that exhibits interesting pharmacological properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a role in the regulation of gene expression. Inhibition of HDAC enzymes has been shown to have anticancer and anti-inflammatory effects.
Biochemical and Physiological Effects
(E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the replication of certain viruses. (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide in lab experiments is that it exhibits a high degree of selectivity for certain enzymes and proteins, making it a useful tool for studying their functions. However, one limitation of using (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide. One potential direction is the development of (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide-based drugs for the treatment of cancer, inflammatory diseases, and viral infections. Another potential direction is the study of (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide's effects on other enzymes and proteins in the body, which could lead to the discovery of new therapeutic targets. Additionally, further research is needed to fully understand the mechanism of action of (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide and its potential side effects.
Synthesemethoden
The synthesis of (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide involves the reaction of 2-furylboronic acid with 2-bromo-N,N-dimethylethanamine in the presence of a palladium catalyst to form 2-(2-dimethylaminoethyl)furan. This intermediate is then reacted with 2-(phenylsulfonyl)acetonitrile in the presence of a base to form (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide has been extensively studied for its potential biomedical applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-18(2)15(16-9-6-11-21-16)13-17-22(19,20)12-10-14-7-4-3-5-8-14/h3-12,15,17H,13H2,1-2H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSYUYVJACUZBL-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

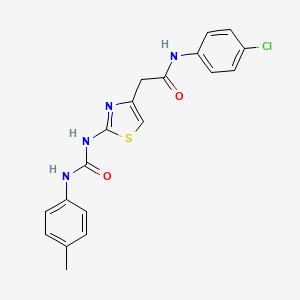
![Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate](/img/structure/B2729065.png)

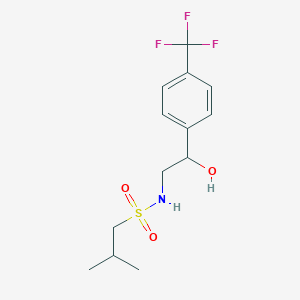
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2729069.png)
![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2729070.png)
![2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2729074.png)

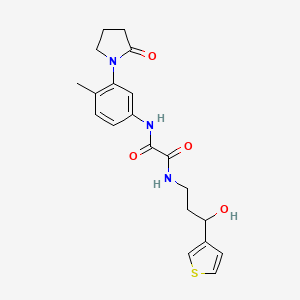
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2729078.png)
![1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2729079.png)
![4-({3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)benzonitrile](/img/structure/B2729080.png)
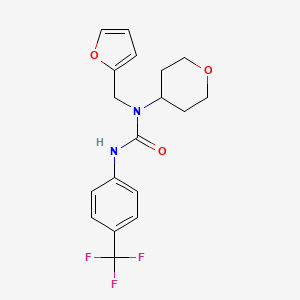
![2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B2729082.png)